molecular formula C17H22N4O3S B2497295 N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-86-5

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2497295
CAS RN: 921469-86-5
M. Wt: 362.45
InChI Key: IWWMZMYQJWKMIN-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is a complex organic compound. It contains functional groups such as an amide, a urea, and a thiazole ring, which are common in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Compounds with similar functional groups often undergo reactions such as hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, we can only make general predictions. For example, due to the presence of polar functional groups, this compound is likely to be soluble in polar solvents .

Scientific Research Applications

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry given the biological activity of structurally similar compounds .

properties

IUPAC Name

N,N-diethyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-21(5-2)15(22)10-12-11-25-17(18-12)20-16(23)19-13-8-6-7-9-14(13)24-3/h6-9,11H,4-5,10H2,1-3H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWMZMYQJWKMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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